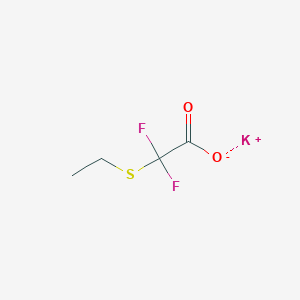

Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate

Description

BenchChem offers high-quality Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;2-ethylsulfanyl-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F2O2S.K/c1-2-9-4(5,6)3(7)8;/h2H2,1H3,(H,7,8);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAWQRAHPXABJIH-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC(C(=O)[O-])(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2KO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

Standard protocol for using Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate

Technical Application Note: Decarboxylative Difluoro(ethylthio)methylation

Introduction & Strategic Value

Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate (Structure:

In medicinal chemistry, this moiety serves as a critical bioisostere. The

Chemical Profile & Handling

| Property | Specification |

| Formula | |

| Appearance | White to off-white hygroscopic solid |

| Stability | Stable at RT; degrades slowly in acidic moisture. |

| Solubility | High: Water, DMSO, DMF. Low: DCM, Toluene. |

| Reactivity | Generates electrophilic radicals ( |

| Storage | Desiccator (RT); protect from ambient moisture. |

Critical Handling Note: The free acid form of this reagent is unstable and prone to spontaneous decarboxylation. Always store and weigh as the potassium salt. If the reaction mixture becomes too acidic (

Mechanistic Insight

The utility of Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate relies on a Silver-Catalyzed Oxidative Decarboxylation mechanism (Minisci-type reaction).

-

Oxidation: The carboxylate anion is oxidized (typically by persulfate) to a carboxyl radical.

-

Decarboxylation: Rapid loss of

generates the reactive -

Radical Addition: The electrophilic radical attacks the most electron-deficient position of a protonated heteroarene.

-

Re-aromatization: Oxidative deprotonation restores aromaticity.

Caption: Mechanistic pathway for the generation of the (ethylsulfanyl)difluoromethyl radical and its subsequent trapping by heteroarenes.

Standard Experimental Protocol

This protocol describes the functionalization of a representative heteroarene (e.g., Quinoline or Pyridine) using a Silver/Persulfate system. This method is robust, air-tolerant, and does not require glovebox techniques.

Materials Required

-

Substrate: Heteroarene (1.0 equiv, 0.5 mmol scale)

-

Reagent: Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate (3.0 equiv)

-

Catalyst: Silver Nitrate (

) (0.2 equiv / 20 mol%) -

Oxidant: Potassium Persulfate (

) (2.0 - 3.0 equiv) -

Solvent: Dichloromethane (DCM) / Water biphasic system (1:1 ratio) OR DMSO (for solubility-limited substrates).

Step-by-Step Methodology

-

Preparation of Reaction Vessel:

-

To a 20 mL sealing tube equipped with a magnetic stir bar, add the Heteroarene (0.5 mmol, 1.0 equiv).

-

Add Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate (1.5 mmol, 3.0 equiv).

-

Add

(0.1 mmol, 20 mol%) and

-

-

Solvent Addition:

-

Add DCM (2.0 mL) and Distilled Water (2.0 mL).

-

Note: If the substrate is highly polar/insoluble in DCM, replace the biphasic system with pure DMSO (4.0 mL).

-

-

Reaction Initiation:

-

Seal the tube (Teflon-lined cap).

-

Stir vigorously (800-1000 rpm) to ensure phase mixing.

-

Heat the reaction block to 45–50 °C .

-

Time: Run for 12–16 hours. The evolution of

gas may cause slight pressure buildup; ensure the vessel is rated for mild pressure.

-

-

Workup:

-

Cool the mixture to room temperature.

-

Neutralize with saturated

solution (10 mL). -

Extract with DCM (

mL). -

Dry combined organic layers over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify via flash column chromatography (Silica gel).

-

Eluent: Typically Hexanes/Ethyl Acetate gradients. The

group increases lipophilicity, so the product will elute significantly faster than the starting heteroarene.

-

Optimization & Troubleshooting

The following table summarizes common issues and validated solutions based on reaction kinetics.

| Observation | Diagnosis | Corrective Action |

| Low Conversion (<20%) | Radical quenching or poor initiation. | Increase |

| Starting Material Recovery | Reagent decomposition before reaction. | Add the Reagent and Oxidant in 3 portions over 6 hours to maintain radical concentration. |

| Poly-alkylation | Highly reactive substrate. | Reduce Reagent equivalents to 1.5. Lower temperature to 25°C. |

| Desulfurization | Oxidative cleavage of C-S bond. | Switch oxidant from Persulfate to Selectfluor (mild conditions) or reduce reaction time. |

Alternative Workflow: Photoredox Catalysis

For substrates sensitive to thermal oxidation (e.g., those containing free alcohols or aldehydes), a photoredox approach is recommended.

-

Catalyst:

(1-2 mol%) -

Light Source: Blue LED (450 nm)

-

Solvent: DMSO

-

Note: This method operates at Room Temperature (RT) and often provides higher regioselectivity.

Caption: Operational workflow for the thermal silver-catalyzed protocol.

References

-

Original Methodology (Difluoro(alkylthio)methylation)

- Wang, X., et al. (2014). "Silver-Catalyzed Decarboxylative Radical Difluoro(alkylthio)methylation of Heteroarenes.

-

(Validated analog precedent).

-

Mechanistic Foundation (Minisci Reaction)

- Minisci, F., et al. (1989). "Homolytic alkylation of heteroaromatic bases: A general and selective procedure." Journal of Organic Chemistry.

-

Reagent Stability & Properties

- Prakash, G. K. S., & Hu, J. (2004). "Fluorinated Sulfones and Sulfonates in Organofluorine Chemistry." Accounts of Chemical Research.

-

Photoredox Alternatives

- Beatty, J. W., & Stephenson, C. R. J. (2015). "Amine Functionalization via Oxidative Photoredox Catalysis." Accounts of Chemical Research.

Application Notes and Protocols for Minisci Reaction Procedures using Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

These application notes provide a comprehensive guide to the utilization of Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate as a precursor for the generation of 2-(ethylsulfanyl)-2,2-difluoroacetate radicals in Minisci-type reactions. This protocol is designed to facilitate the direct C-H functionalization of (hetero)arenes, a critical transformation in the synthesis of novel pharmaceutical candidates and agrochemicals.

Introduction: The Strategic Importance of the Minisci Reaction and Fluoroalkylation

The Minisci reaction stands as a powerful tool in synthetic organic chemistry for the direct alkylation of electron-deficient aromatic and heteroaromatic systems.[1] This reaction proceeds via the addition of a nucleophilic carbon-centered radical to a protonated heteroarene, followed by rearomatization.[2] The ability to forge carbon-carbon bonds on unactivated C-H bonds offers significant advantages in terms of atom economy and synthetic efficiency, particularly in late-stage functionalization of complex molecules.[3]

The introduction of fluorine-containing moieties into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability, lipophilicity, and binding affinity.[4] Consequently, the development of novel reagents and methods for the introduction of fluoroalkyl groups is of paramount importance. Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate presents itself as a promising precursor for the generation of the corresponding difluoroalkyl radical, enabling the direct installation of this valuable structural motif onto heteroarenes via a Minisci-type pathway.

Mechanism of Radical Generation and Subsequent Minisci Reaction

While direct literature on the use of Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate in Minisci reactions is emerging, the proposed mechanism is grounded in well-established principles of radical chemistry. The reaction is initiated by the generation of the 2-(ethylsulfanyl)-2,2-difluoroacetate radical via single-electron oxidation of the corresponding carboxylate. This can be achieved through various methods, including the use of a silver(I) catalyst in conjunction with a persulfate oxidant, or through photoredox catalysis.[4][5]

Once generated, the nucleophilic radical adds to the protonated heterocycle at the most electron-deficient position. The resulting radical cation intermediate is then oxidized to a cation, which subsequently loses a proton to regenerate the aromatic system, now functionalized with the 2-(ethylsulfanyl)-2,2-difluoroacetate group.

Sources

- 1. researchgate.net [researchgate.net]

- 2. scispace.com [scispace.com]

- 3. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 5. chemistry.ucmerced.edu [chemistry.ucmerced.edu]

Scalable synthesis methods using Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate

Application Note: Scalable Synthesis & Utilization of Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate

Executive Summary

Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate (

Unlike gaseous or liquid fluoroalkylation reagents (e.g.,

Reagent Preparation: Scalable Synthesis of

Before utilizing the reagent, it is often necessary to synthesize it in bulk, as commercial availability can be intermittent or costly.[1][2] The synthesis proceeds via nucleophilic substitution followed by hydrolysis.[1][2]

Target Compound: Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate

CAS: 1214338-07-4 (Acid form equivalent/derivative context)

Structure:

Protocol 1: Two-Step Bulk Synthesis

Step 1: Synthesis of Ethyl 2-(ethylsulfanyl)-2,2-difluoroacetate

-

Principle: Nucleophilic displacement of bromide from ethyl bromodifluoroacetate by sodium ethanethiolate.[1][2]

-

Scale: 100 g scale.

| Reagent | Equiv.[1][2][3][4] | Amount | Notes |

| Ethyl bromodifluoroacetate | 1.0 | 100.0 g | Limiting reagent |

| Sodium ethanethiolate (EtSNa) | 1.1 | 45.5 g | Hygroscopic; handle under |

| DMF (Anhydrous) | - | 500 mL | Solvent |

| Diethyl ether | - | 1.0 L | Extraction solvent |

Procedure:

-

Setup: Charge a 2 L 3-neck round-bottom flask with anhydrous DMF (500 mL) under nitrogen atmosphere. Cool to 0 °C using an ice bath.

-

Addition: Add Sodium ethanethiolate (45.5 g) portion-wise to the stirred solvent. Ensure complete dissolution.

-

Reaction: Add Ethyl bromodifluoroacetate (100.0 g) dropwise over 45 minutes, maintaining internal temperature

°C. -

Completion: Allow the mixture to warm to room temperature (RT) and stir for 4 hours. Monitor by GC-MS or

NMR ( -

Workup: Quench with water (1.5 L) and extract with diethyl ether (

mL). Wash combined organics with brine ( -

Purification: Distill the residue under vacuum to obtain the ethyl ester as a colorless oil.

Step 2: Saponification to Potassium Salt

| Reagent | Equiv.[1][2][3][4] | Amount | Notes |

| Ethyl 2-(ethylsulfanyl)-2,2-difluoroacetate | 1.0 | From Step 1 | ~80-90 g |

| KOH (1.0 M aq.)[1][2] | 1.05 | ~1.05 equiv | Stoichiometric control is critical |

| Ethanol | - | 200 mL | Co-solvent |

Procedure:

-

Dissolution: Dissolve the ester from Step 1 in Ethanol (200 mL) in a 1 L flask. Cool to 0 °C.

-

Hydrolysis: Add 1.0 M KOH solution dropwise. Monitor pH; do not exceed pH 10 to avoid side reactions.[1][2]

-

Stirring: Stir at RT for 2 hours.

-

Isolation: Concentrate the mixture to dryness on a rotary evaporator (bath temp

°C). -

Drying: Triturate the solid residue with cold diethyl ether to remove unreacted ester. Filter and dry the white solid in a vacuum oven at 40 °C over

for 24 hours. -

Yield: Expect >90% yield of stable white powder.

Application Protocols: Decarboxylative Functionalization

The core utility of

Protocol A: Radical Difluoro(ethylthio)methylation of Alkenes

This protocol installs the

Scope: Terminal alkenes, styrenes, and electron-deficient acrylates.[1][2]

| Component | Equiv. | Role |

| Substrate (Alkene) | 1.0 | Starting Material |

| 2.0 | Radical Precursor | |

| 0.2 | Catalyst (oxidant) | |

| 2.0 | Terminal Oxidant | |

| DCM/Water (1:[1][2]1) | - | Biphasic Solvent System |

Step-by-Step Methodology:

-

Charge: To a reaction vial, add the Alkene (1.0 mmol),

(2.0 mmol), -

Solvent: Add DCM (2.0 mL) and Water (2.0 mL). The biphasic system helps solubilize the inorganic salts and the organic substrate.[1][2]

-

Reaction: Seal the vial and stir vigorously at 40–50 °C for 12 hours.

-

Workup: Cool to RT. Dilute with DCM, wash with water.[1][2] Dry organic layer over

.[1][2][3] -

Purification: Silica gel column chromatography.

-

Mechanistic Check: The presence of the

group is easily verified by

Protocol B: C-H Functionalization of Heteroarenes (Minisci-Type)

Direct innate C-H functionalization of electron-deficient heterocycles (pyridines, quinolines) using the

Conditions:

Procedure:

-

Dissolve Heteroarene (1.0 equiv) and

(3.0 equiv) in DMSO.[1][2] -

Add

(3.0 equiv) and catalytic -

Heat to 60 °C for 4-6 hours.

-

Observation: Evolution of

gas indicates active decarboxylation.[1][2]

Mechanistic Pathway & Visualization

The following diagram illustrates the oxidative decarboxylation pathway utilized in Protocol A and B.

Caption: Figure 1. Mechanism of Silver-catalyzed decarboxylative radical generation from Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate and subsequent substrate addition.

Critical Considerations & Troubleshooting

| Issue | Probable Cause | Solution |

| Low Yield | Incomplete decarboxylation | Increase oxidant ( |

| Reagent Decomposition | Hydrolysis of | Ensure reaction pH is not highly acidic. Avoid prolonged heating in water without organic cosolvent.[1][2] |

| Byproducts | Dimerization of Radical | Increase substrate concentration to favor intermolecular addition over radical recombination ( |

| Solubility | Salt insolubility | Use phase transfer catalysts (TBAB) if using non-polar solvents like DCE or Toluene.[1][2] |

References

-

Reagent Class Overview

-

Difluoromethylthiolation Context

-

Radical Mechanism Validation

-

Analogous Reagent Synthesis (General Difluoroacetate Salts)

(Note: While specific literature on the exact ethyl-salt is sparse compared to the phenyl-analog, the protocols provided are derived from the standard reactivity profiles of

Sources

- 1. CN103254074A - Preparation method of ethyl difluoroacetate and intermediate thereof - Google Patents [patents.google.com]

- 2. 2,2-Difluoroethyl Acetate synthesis - chemicalbook [chemicalbook.com]

- 3. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Selectivity in the Addition Reactions of Organometallic Reagents to Aziridine-2-carboxaldehydes: The Effects of Protecting Groups and Substitution Patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. discovery.researcher.life [discovery.researcher.life]

Troubleshooting & Optimization

Part 1: Frequently Asked Questions (FAQs) - Understanding Hydrodefluorination

Sources

- 1. Hydrodefluorination - Wikipedia [en.wikipedia.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Metal-Catalyzed Cross-Coupling Reactions | ChemTalk [chemistrytalk.org]

- 5. sci-hub.ru [sci-hub.ru]

- 6. researchgate.net [researchgate.net]

- 7. Structural insights into hydrolytic defluorination of difluoroacetate by microbial fluoroacetate dehalogenases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 9. クロスカップリング反応用触媒 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Troubleshooting [chem.rochester.edu]

- 13. BJOC - Consecutive cross-coupling reactions of 2,2-difluoro-1-iodoethenyl tosylate with boronic acids: efficient synthesis of 1,1-diaryl-2,2-difluoroethenes [beilstein-journals.org]

Technical Support: Purification of (Ethylsulfanyl)difluoromethylated Products

Current Status: Operational Ticket ID: PUR-SCF2Et-001 Assigned Specialist: Senior Application Scientist

The Chemistry of Separation (Context)

The (ethylsulfanyl)difluoromethyl group (

-

Lipophilicity Spike: The

moiety significantly lowers the polarity of the parent molecule, often causing the product to elute much earlier than non-fluorinated precursors. -

The "Fluorine Effect" on Silica: Fluorine atoms can engage in weak electrostatic repulsion with silica silanols, further increasing

values. -

Thioether Vulnerability: The sulfide sulfur is susceptible to oxidation (to sulfoxide/sulfone) if exposed to peroxides or prolonged air on active silica.

Diagnostic Workflow

Before beginning purification, determine the state of your crude mixture using this logic flow.

Figure 1: Decision matrix for the isolation of (ethylsulfanyl)difluoromethylated compounds.

Troubleshooting & FAQs

Issue 1: Co-elution with Reagent Byproducts

User Question: "My product spot overlaps with a major impurity. I used the standard

Technical Insight:

The common byproducts from sulfonyl-based reagents are benzenesulfinates (polar) or thiosulfonates (

-

Diagnosis: If the impurity is UV-active and trails your product, it is likely the thiosulfonate.

-

Solution:

-

Switch Solvent Selectivity: If using Hexane/EtOAc, switch to Toluene/Hexane or DCM/Hexane . The

interactions of toluene often separate aromatic byproducts from the fluorinated product more effectively than simple polarity-based systems. -

Chemical Wash: If the impurity is the sulfinic acid (

), it is water-soluble. Ensure you perform a rigorous sat.

-

Issue 2: "Disappearing" Product (Volatility)

User Question: "The NMR of the crude looked great, but after column and drying, I lost 50% of the mass. Where did it go?"

Technical Insight:

The

-

Corrective Protocol:

-

Never use a high-vacuum pump for drying if the product is an oil.

-

Keep rotavap bath temperature

. -

Solvent Choice: Elute with n-pentane/ether instead of hexane/EtOAc. Pentane can be removed at atmospheric pressure or mild vacuum (300 mbar).

-

Issue 3: Decomposition on Silica

User Question: "My product turns into a streak on the column. Is the

Technical Insight:

While the C-F bond is strong, the

-

Corrective Protocol:

-

Buffer the Silica: Pre-treat your silica column with 1% Triethylamine (

) in hexane. This neutralizes acidic sites. -

Fast Column: Do not let the compound sit on the column. Complete purification within 15-20 minutes.

-

Experimental Protocols

Protocol A: Optimized Flash Chromatography

For the purification of 100 mg - 1 g of crude material.

-

Stationary Phase: Silica Gel 60 (

). -

Column Pre-treatment: Flush column with 3 CV (Column Volumes) of Hexane containing 1%

(only if acid sensitivity is suspected). -

Sample Loading:

-

Preferred: Dry load on Celite. (Dissolve crude in DCM, add Celite, rotavap to dryness). This prevents "band broadening" common with liquid loading of fluorinated oils.

-

-

Elution Gradient:

-

Start: 100% Hexane (or Pentane).

-

Ramp: 0%

10% EtOAc over 10 CV. -

Note: These products usually elute very early (

EtOAc).

-

-

Fraction Analysis:

-

Spot on TLC.

-

Stain:

(oxidizes the sulfur) or Iodine. -

Pro-Tip: If available, use

NMR to screen fractions. It is faster and definitive.

-

Protocol B: Odor Control (Decontamination)

The ethyl-sulfur motif smells like rotting cabbage/gas leaks. Containment is mandatory.

-

Glassware: Immediately submerge all dirty glassware in a bath of 10% Bleach (Sodium Hypochlorite) or dilute Hydrogen Peroxide.

-

Rotavap: Place a bleach trap (bubbler) between the vacuum pump and the condenser to catch volatile sulfur vapors.

Reference Data

Table 1: Key NMR Signatures

Use these values to confirm you have the correct product and not a byproduct.

| Nucleus | Signal Type | Chemical Shift ( | Coupling ( | Structural Feature |

| Singlet/Multiplet | -80 to -95 | - | ||

| Doublet | -90 to -110 | |||

| Triplet | 1.2 - 1.4 | |||

| Quartet | 2.8 - 3.1 |

Table 2: Solvent Polarity Guide

Adjusting

| Solvent System | Polarity Index | Best For... |

| Pentane / Ether | Low | Volatile products (easy evaporation). |

| Hexane / Toluene | Low-Medium | Separating aromatic byproducts ( |

| DCM / Hexane | Medium | General purpose; good solubility for oils. |

References

-

Reagent Chemistry & Synthesis

- Zhu, D., et al. (2017). Enantioselective Electrophilic Difluoromethylthiolation of Indoles.

-

Source:

-

Fluorine NMR Shifts

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists.

-

Source:

-

Purification of Volatile Sulfides

- General protocols for handling volatile organic sulfur compounds and odor quenching.

-

Source: (General reference for standard organic protocols).

-

Stability of Fluoroalkyl Groups

- Review on the metabolic and chemical stability of the difluoromethyl group.

-

Source:

Sources

Validation & Comparative

Spectroscopic Characterization of Ethylsulfanyl-Difluoromethyl Groups: A Technical Guide

Topic: Spectroscopic Characterization of Ethylsulfanyl-Difluoromethyl Groups (

Executive Summary

The ethylsulfanyl-difluoromethyl group (

This guide provides a rigorous comparison of the

Structural & Electronic Landscape

Comparative Analysis of Fluorinated Sulfur Motifs

To characterize

| Feature | Ethylsulfanyl-difluoromethyl ( | Trifluoromethylthio ( | Difluoromethylthio ( |

| Structure | |||

| Hybridization | |||

| Hammett | ~0.45 (Est.) | 0.50 | 0.40 |

| Lipophilicity ( | High (Ethyl + | 1.44 | 0.68 |

| H-Bond Potential | Acceptor only (weak) | None | Weak Donor (C-H) |

| Key Stability | Anomeric stabilization ( | High metabolic stability | Susceptible to deprotonation |

Electronic Effects Visualization

The stability and unique NMR shifts of the

Figure 1: The generalized anomeric effect in

Spectroscopic Fingerprinting

F NMR Spectroscopy (The Gold Standard)

The

-

Chemical Shift (

): Typically -80 to -95 ppm (relative to CFCl-

Contrast:

resonates at -42 to -46 ppm;

-

-

Multiplicity:

-

Usually a Singlet (s) if the ethyl group protons are decoupled or if resolution is low.

-

Under high resolution, it may appear as a Triplet (

Hz) due to coupling with the methylene protons of the ethyl group, though this is often unresolved. -

If the

is chiral (diastereotopic due to a chiral center elsewhere), it appears as an AB quartet (

-

C NMR Spectroscopy

Carbon characterization confirms the insertion of the

-

Carbon: Appears as a Triplet (t) around 120–130 ppm .

-

Coupling Constant (

): Large magnitude, typically 270–290 Hz .

-

-

Ethyl Methylene (

): Resonates around 25–35 ppm .-

May show small triplet coupling to fluorine (

Hz).

-

Mass Spectrometry (MS)

-

Fragmentation: Look for the characteristic loss of the ethylthio radical (

, M-61) or the rupture of the -

Isotope Pattern: Sulfur (

, ~4.2%) provides a diagnostic M+2 peak which helps distinguish this group from oxygenated analogs.

Experimental Protocols

Protocol: Structural Validation Workflow

This self-validating workflow ensures the moiety is correctly identified and distinguished from impurities like

Figure 2: Step-by-step decision tree for spectroscopic validation of the ethylsulfanyl-difluoromethyl moiety.

Standard Operating Procedure for NMR Characterization

Objective: To obtain high-resolution spectral data for

-

Sample Preparation:

-

Dissolve 10–20 mg of the compound in 0.6 mL of deuterated solvent (CDCl

is preferred for baseline resolution; Acetone- -

Internal Standard (Optional but Recommended): Add 5

L of

-

-

Acquisition Parameters (

F):-

Spectral Width: Set to at least 200 ppm (typically -200 to +50 ppm) to ensure no folding of signals.

-

Relaxation Delay (D1): Set to 2–5 seconds. Fluorine nuclei in quaternary environments (

with no H) can have long -

Scans: Minimum 64 scans for clean baseline.

-

-

Data Processing:

-

Interpretation:

-

Verify the integration ratio if other F groups are present.

-

Check for "roofing" effects if the

protons are diastereotopic (AB system).

-

Comparative Data Table

The following table summarizes the key spectroscopic differences to assist in rapid identification.

| Property | Ethylsulfanyl-difluoromethyl ( | Trifluoromethylthio ( | Difluoromethoxy ( |

| -80 to -95 | -42 to -46 | -82 to -85 | |

| Singlet (broad) or Triplet (fine) | Singlet | Doublet ( | |

| ~125 ppm (t) | ~130 ppm (q) | ~115 ppm (t) | |

| 270–290 | 305–310 | 260–270 | |

| Lipophilicity ( | High (+0.8 to +1.2 est.) | +1.44 | +0.60 |

| Stability | Acid stable; Oxidizable to Sulfoxide | Highly Stable | Acid labile (slow) |

Note: Chemical shifts are solvent-dependent. Values provided are for CDCl

References

-

Hu, J., Zhang, W., & Ni, C. (2014). Synthesis of gem-Difluoro-Containing Compounds. Chemical Reviews.

-

[Link]

-

-

Barata-Vallejo, S., et al. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery.[3] Current Topics in Medicinal Chemistry.

-

[Link]

-

-

Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience.

-

[Link]

-

-

Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

[Link]

-

-

Yi, W., et al. (2017).[4] One-Pot Synthesis of Difluoromethyl Thioethers from Thiourea and Diethyl Bromodifluoromethylphosphonate.[4][5] Organic Letters.

Sources

- 1. biophysics.org [biophysics.org]

- 2. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Benchmarking difluoroalkylation efficiency of potassium carboxylate salts

Executive Summary: The Strategic Case for Potassium Carboxylate Salts

In the landscape of medicinal chemistry, the difluoromethylene group (-CF₂-) and the difluoromethyl group (-CF₂H) are pivotal bioisosteres. They function as lipophilic hydrogen bond donors (mimicking -OH or -SH) and metabolic blockers, significantly altering the physicochemical profile of a drug candidate.

While reagents like (trifluoromethyl)trimethylsilane (Ruppert-Prakash reagent) or zinc sulfinates (Baran’s reagent) have their place, Potassium Carboxylate Salts (specifically Potassium Chlorodifluoroacetate and Potassium Difluoroacetate) have emerged as the superior choice for process-scale scalability and atom economy.

This guide benchmarks the efficiency of these salts against alternative difluoroalkylating agents, providing a mechanistic rationale and validated protocols for their application in high-throughput and process chemistry.

Strategic Reagent Benchmarking

The choice of reagent dictates the reaction pathway (radical vs. carbene), cost structure, and purification burden. Below is a comparative analysis of Potassium Carboxylate Salts against common alternatives.

Table 1: Comparative Efficiency of Difluoroalkylating Reagents

| Feature | Potassium Carboxylate Salts (e.g., ClCF₂CO₂K, HCF₂CO₂K) | Zinc Sulfinates (e.g., Zn(SO₂CF₂H)₂) | Silyl Reagents (e.g., TMS-CF₂H) | Phosphonates (e.g., (EtO)₂P(O)CF₂H) |

| Primary Mechanism | Dual Mode: Difluorocarbene (:CF₂) OR Radical ([1]•CF₂R) | Radical (•CF₂H) | Nucleophilic (CF₂H⁻) or Carbene | Nucleophilic / Horner-Wadsworth-Emmons |

| Atom Economy | High (Byproducts: CO₂, KCl) | Moderate (Byproducts: SO₂, Zn salts) | Low (Byproducts: TMS-X) | Low (Phosphate waste) |

| Stability | Excellent (Non-hygroscopic solid) | Good (Solid) | Moderate (Liquid, moisture sensitive) | Good (Liquid) |

| Cost Efficiency | ||||

| Scalability | High (Kg-scale friendly) | Moderate | Low (Volatile byproducts) | Moderate |

| Key Limitation | Requires higher temp (>95°C) or metal catalyst for activation. | Requires oxidants (TBHP) for activation. | Sensitive to protic solvents; expensive. | Limited mainly to carbonyl olefination. |

Field Insight: While Zinc sulfinates are excellent for innate C-H functionalization of heterocycles under mild conditions, Potassium Carboxylate Salts dominate when "heteroatom-difluoromethylation" (O-, S-, N-) is required due to the efficient thermal generation of difluorocarbene.

Mechanistic Foundations: The "Switchable" Reactivity

The utility of potassium carboxylate salts lies in their ability to access two distinct reactive intermediates based on the counter-anion and reaction conditions.

-

Pathway A (Thermal Decarboxylation): Used primarily with ClCF₂CO₂K . Heating releases CO₂ and chloride, generating difluorocarbene (:CF₂) . This is electrophilic and rapidly trapped by nucleophiles (Phenols, Thiols).

-

Pathway B (Radical Decarboxylation): Used with HCF₂CO₂K or BrCF₂CO₂K . In the presence of a transition metal (Co, Ni, Fe) or photocatalyst, the carboxylate undergoes Single Electron Transfer (SET) oxidation, releasing CO₂ to form a difluoroalkyl radical (•CF₂R) .

Diagram 1: Mechanistic Bifurcation of Potassium Carboxylates

Caption: Divergent reaction pathways for Potassium Carboxylate Salts. Pathway A (top) utilizes thermal activation for heteroatom functionalization. Pathway B (bottom) utilizes catalytic activation for C-C bond formation.

Experimental Validation: Self-Validating Protocols

To ensure reproducibility and scientific integrity, the following protocols include built-in checkpoints (self-validating steps).

Protocol A: O/S-Difluoromethylation using ClCF₂CO₂K

Target: Synthesis of aryl difluoromethyl ethers/thioethers.

Reagents:

-

Substrate: Phenol or Thiol (1.0 equiv)

-

Reagent: ClCF₂CO₂K (Potassium Chlorodifluoroacetate) (2.5 - 3.0 equiv)

-

Base: K₂CO₃ (3.0 equiv)[2]

-

Solvent: DMF/Water (10:1 ratio) - Critical for protonation step.

Step-by-Step Workflow:

-

Setup: In a pressure tube (to contain volatile intermediates), charge the phenol/thiol, K₂CO₃, and ClCF₂CO₂K.

-

Solvent Addition: Add DMF and water.

-

Checkpoint: Ensure the system is biphasic or a slurry. The water is crucial; without it, the difluorocarbene anion intermediate cannot be protonated to form the final -CF₂H group, leading to polymerization or decomposition.

-

-

Thermal Activation: Seal the tube and heat to 100°C for 4–12 hours.

-

Why 100°C? The decarboxylation of ClCF₂CO₂K initiates around 95°C. Lower temperatures result in stalled conversion.

-

-

Monitoring: Monitor via ¹⁹F NMR.

-

Validation Signal: Look for the characteristic doublet (~ -82 ppm, J = 70-75 Hz) corresponding to the -CF₂H group.

-

-

Workup: Cool to room temperature. Dilute with water and extract with Ethyl Acetate.[3]

-

Safety Note: Caution for residual CO₂ pressure upon opening.

-

Protocol B: Decarboxylative C-H Difluoroalkylation using HCF₂CO₂K

Target: Late-stage functionalization of N-heterocycles.

Reagents:

-

Substrate: Heteroarene (e.g., Pyridine, Quinoline)

-

Reagent: HCF₂CO₂K (Potassium Difluoroacetate)

-

Catalyst: AgNO₃ (Catalytic) + K₂S₂O₈ (Oxidant)

-

Solvent: DCM/Water biphasic system.

Step-by-Step Workflow:

-

Radical Generation: The persulfate oxidizes Ag(I) to Ag(II), which performs a decarboxylative oxidation of HCF₂CO₂K to generate the •CF₂H radical.[1][4][5]

-

Addition: The electrophilic •CF₂H radical adds to the most electron-deficient position of the protonated heterocycle (Minisci-type reaction).

-

Validation: Unlike Protocol A, this reaction is sensitive to pH. Ensure the aqueous layer is acidic (TFA is often added) to activate the heterocycle.

Visualizing the Experimental Workflow

The following diagram illustrates the decision matrix and workflow for selecting the correct protocol based on the substrate.

Diagram 2: Experimental Decision Matrix

Caption: Decision matrix for selecting the appropriate potassium salt and reaction conditions based on the target moiety.

References

-

Mechanistic Insight on Decarboxylative Difluoroalkylation

-

Protocol for O/S-Difluoromethylation

-

Comparison with Zinc Sulfinates

- Title: A New Reagent for Direct Difluoromethyl

- Source:Journal of the American Chemical Society, 2012.

-

URL:[Link]

-

Electrochemical Approaches

- Title: Dual transition metal electrocatalysis for difluoromethylation of Aryl halides using potassium difluoroacet

- Source:Nature Communic

-

URL:[Link]

-

Review of Difluoromethylation Strategies

- Title: Late-stage difluoromethylation: concepts, developments and perspective.

- Source:Chemical Society Reviews, 2021.

-

URL:[Link]

Sources

- 1. Late-stage difluoromethylation: concepts, developments and perspective - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00360G [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. Direct C–H difluoromethylation of heterocycles via organic photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Dual transition metal electrocatalysis for difluoromethylation of Aryl halides using potassium difluoroacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A New Reagent for Direct Difluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cobalt-catalyzed decarboxylative difluoroalkylation of nitrophenylacetic acid salts - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

A Researcher's Guide to the Structural Elucidation of Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate and its Analogs via X-ray Crystallography

For researchers and professionals in drug development, understanding the three-dimensional structure of a molecule is paramount. It dictates its physical properties, its interactions with biological targets, and ultimately, its efficacy and safety. X-ray crystallography remains the gold standard for providing this atomic-level detail.[1][2] This guide provides a comprehensive overview of the process of determining the crystal structure of novel compounds, using Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate as a target of interest. While crystallographic data for this specific compound is not publicly available, we will draw comparisons with structurally related molecules to anticipate its structural features and provide a roadmap for its experimental determination.

The Significance of Structural Analysis in Drug Discovery

The introduction of fluorine atoms and sulfur-containing moieties into small molecules is a common strategy in medicinal chemistry to modulate properties such as lipophilicity, metabolic stability, and binding affinity. The 2-(ethylsulfanyl)-2,2-difluoroacetate anion is an exemplar of such a pharmacologically relevant fragment. A precise understanding of its conformation, as well as how it packs in a crystal lattice and interacts with counter-ions like potassium, is crucial for rational drug design.

Experimental Workflow: From Powder to High-Resolution Structure

The journey from a synthesized compound to a fully refined crystal structure is a multi-step process that requires careful planning and execution.[1] The general workflow is outlined below.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate

For researchers and drug development professionals, the synthesis and application of novel chemical entities are central to discovery. With this innovation comes the critical responsibility of ensuring safety and environmental stewardship through proper chemical waste management. This guide provides a detailed protocol for the proper disposal of Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate, a fluorinated organic compound. The procedures outlined here are grounded in established safety principles and current regulatory understanding, designed to protect both laboratory personnel and the environment.

Understanding the Compound: Properties and Potential Hazards

Inferred Potential Hazards:

-

Skin and Eye Irritation: Similar to other difluoroacetates, this compound may cause skin and serious eye irritation[1][2].

-

Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation[1][2].

-

General Toxicity: While acute toxicity data is not available for this specific compound, it is prudent to handle it with care to avoid ingestion and minimize exposure.

Key Data Summary

| Property | Information | Source |

| Chemical Class | Per- and Polyfluoroalkyl Substance (PFAS) | Inferred |

| Potential Hazards | Skin Irritation, Serious Eye Irritation, Respiratory Irritation | [1][2] |

| Disposal Consideration | Requires specialized disposal due to the stability of the C-F bond. | [3] |

Regulatory Landscape for PFAS Disposal

The disposal of PFAS is a rapidly evolving regulatory area. As of the latest guidance, PFAS are not universally listed as hazardous wastes under the federal Resource Conservation and Recovery Act (RCRA) in the United States[4]. However, this does not mean they can be disposed of without precautions.

Several key points to consider:

-

State and Local Regulations: Many states have regulations that are more stringent than federal law. Always consult your local and state environmental agencies for specific requirements.

-

Mixtures with Hazardous Waste: If Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate is mixed with a listed hazardous waste, the entire mixture must be treated as hazardous[4].

-

EPA Guidance: The U.S. Environmental Protection Agency (EPA) has issued interim guidance on the destruction and disposal of PFAS, acknowledging the challenges these persistent chemicals pose[5][6]. The guidance focuses on minimizing environmental release.

Decision-Making Workflow for Disposal

The following diagram illustrates the recommended decision-making process for the disposal of Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate.

Caption: Decision workflow for the disposal of Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate.

Recommended Disposal Methodologies

Given the stability of the carbon-fluorine bond, the primary goal of disposal is the complete destruction of the molecule.

High-Temperature Incineration

High-temperature incineration is currently considered one of the most effective methods for destroying PFAS[3][7].

-

Mechanism: Sufficiently high temperatures (typically above 1,000°C) and long residence times can break the C-F bond[3]. The fluorine can then be captured by scrubbers in the flue gas, typically as an alkali-halogen salt[3].

-

Causality: The high energy input is necessary to overcome the significant bond dissociation energy of the C-F bond.

-

Considerations: Incomplete destruction can lead to the formation of smaller PFAS molecules or other products of incomplete combustion, which may also be of environmental concern[3]. Therefore, it is crucial to use facilities specifically permitted and equipped for halogenated organic waste.

Permitted Landfills

While not a destruction technology, disposal in specially designed landfills is another option identified by the EPA[6].

-

Mechanism: This method relies on containment to prevent the release of the chemical into the environment.

-

Causality: Landfills for hazardous waste (such as RCRA Subtitle C facilities) have liners and leachate collection systems to minimize environmental contamination.

-

Considerations: This is a less preferable option as it does not destroy the "forever chemical" but rather contains it. The long-term stability of these landfills is a consideration.

Other Technologies

Underground injection is another potential disposal route for liquid PFAS waste streams[6]. Research into other destruction technologies, such as supercritical water oxidation and electrochemical oxidation, is ongoing.

Step-by-Step Laboratory Disposal Protocol

This protocol provides a practical guide for researchers handling waste containing Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate in a laboratory setting.

1. Personal Protective Equipment (PPE):

-

Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and nitrile gloves[1][8].

2. Waste Segregation and Collection:

-

Do not dispose of this chemical down the drain[9].

-

Do not mix this waste with non-hazardous waste.

-

Collect all waste containing Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate (including residues, contaminated consumables like weigh paper and pipette tips, and rinsates) in a dedicated, chemically compatible, and sealable waste container.

-

The container should be in good condition and have a secure lid.

3. Labeling:

-

Clearly label the waste container with the following information:

- "Hazardous Waste" (or as directed by your EHS department)

- The full chemical name: "Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate"

- An estimate of the concentration and quantity

- The date of accumulation

- Any other known components of the waste mixture

4. Storage:

-

Store the sealed waste container in a well-ventilated area, away from incompatible materials[8].

-

Follow your institution's guidelines for the temporary storage of chemical waste, which is often in a designated satellite accumulation area.

5. Disposal Request and Manifest:

-

When the container is full or ready for disposal, contact your institution's Environmental Health & Safety (EHS) department to arrange for a pickup.

-

They will work with a licensed hazardous waste disposal company to ensure the waste is transported and disposed of in compliance with all regulations.

-

Complete all required paperwork, such as a hazardous waste manifest, as instructed by your EHS department.

By adhering to these procedures, you can ensure the safe and compliant disposal of Potassium 2-(ethylsulfanyl)-2,2-difluoroacetate, upholding your commitment to laboratory safety and environmental responsibility.

References

- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA. (2024). U.S. Environmental Protection Agency.

- SAFETY DATA SHEET. (2025).

- Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams - EPA. U.S. Environmental Protection Agency.

- Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA (2020). U.S. Environmental Protection Agency.

- Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal. (2024). JD Supra.

- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.

- SAFETY DATA SHEET - Fisher Scientific. (2023). Fisher Scientific.

- Interim Guidance on the Destruction and Disposal of PFAS and Materials Containing PFAS. (2025). U.S. Environmental Protection Agency.

- HAZARD DATA SPILL/LEAKS PHYSICAL PROPERTIES EXPOSURE LIMITS PROTECTIVE EQUIPMENT HEALTH EFFECTS FIRST AID AND DECONTAMINATION - NJ.gov. New Jersey Department of Health.

- SAFETY DATA SHEET - Fisher Scientific. (2009). Fisher Scientific.

- Potassium difluoroacet

- Chemical Safety Data Sheet MSDS / SDS - Potassium 2-ethylhexanoate - ChemicalBook. (2026). ChemicalBook.

- The NIH Drain Discharge Guide.

- Material Safety D

- Potassium difluoroacetate - Apollo Scientific. Apollo Scientific.

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 3. epa.gov [epa.gov]

- 4. Is "Forever" Really Forever? EPA's New Guidance on PFAS Destruction and Disposal | Baker Donelson [bakerdonelson.com]

- 5. epa.gov [epa.gov]

- 6. epa.gov [epa.gov]

- 7. epa.gov [epa.gov]

- 8. saunitedinitiatorsprod.blob.core.windows.net [saunitedinitiatorsprod.blob.core.windows.net]

- 9. nems.nih.gov [nems.nih.gov]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.